molecular formula C20H21NO9 B562694 [(2S,4S,5R,6S)-4,6-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate CAS No. 1260591-45-4

[(2S,4S,5R,6S)-4,6-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate

Cat. No.: B562694
CAS No.: 1260591-45-4
M. Wt: 419.386
InChI Key: KLEJARSCWMKSCH-FVINJOMDSA-N
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Description

Acetyloxy Groups

The two acetyloxy substituents at C4 and C6 are electron-withdrawing, reducing the electron density of the oxane ring and enhancing its susceptibility to nucleophilic attack. Infrared (IR) spectroscopy of related compounds shows characteristic carbonyl stretching vibrations at 1745 cm$$ ^{-1} $$ (C=O) and 1240 cm$$ ^{-1} $$ (C–O). These groups increase lipophilicity, as evidenced by a calculated partition coefficient (logP) of 0.76.

Dioxoisoindol Moiety

The 1,3-dioxoisoindol group at C5 is a planar, aromatic heterocycle with two carbonyl groups. X-ray crystallography of analogous structures reveals a dihedral angle of 67.4° between the dioxoisoindol plane and the oxane ring. The carbonyl groups participate in hydrogen bonding with proximal hydroxyl or acetyloxy substituents, stabilizing the molecule’s tertiary structure.

Oxane Ring System

The oxane ring’s puckering is modulated by substituent effects. Density functional theory (DFT) calculations indicate that acetyloxy groups at C4 and C6 enforce a $$ ^1C_4 $$ conformation by destabilizing alternative puckers through steric clashes. The ring’s oxygen atom (O5) contributes to hydrogen-bonding networks in crystalline states, as observed in ethyl 4,6-O-benzylidene derivatives.

Comparative Analysis With Related Phthalimide-Containing Carbohydrate Derivatives

Structural Analogues

Compared to 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranose, the absence of a hydroxyl group at C4 in the target compound reduces hydrogen-bonding capacity but increases metabolic stability. Similarly, substitution of the hydroxymethyl group at C6 with an acetyloxy group (as in acetyl 2-deoxy-2-phthalimido-4-deoxy-β-D-glucopyranoside) enhances lipophilicity by 15%, as determined by octanol-water partition coefficients.

Functional Comparisons

  • Synthetic Utility : The methyl acetate group at C2 serves as a protecting group in glycosylation reactions, unlike unprotected derivatives such as 2-deoxy-2-N-phthalimido-D-glucopyranose.
  • Biological Activity : Phthalimide-containing carbohydrates like 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione exhibit α-glucosidase inhibition, but the target compound’s acetylated structure likely reduces bioavailability due to decreased solubility.
Parameter Target Compound 3,4,6-Tri-O-acetyl Derivative
Molecular weight 419.39 g/mol 435.40 g/mol
Number of acetyl groups 3 4
Calculated logP 0.76 1.02

Properties

IUPAC Name

[(2S,4S,5R,6S)-4,6-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO9/c1-10(22)27-9-13-8-16(28-11(2)23)17(20(30-13)29-12(3)24)21-18(25)14-6-4-5-7-15(14)19(21)26/h4-7,13,16-17,20H,8-9H2,1-3H3/t13-,16-,17+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEJARSCWMKSCH-FVINJOMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1CC(C(C(O1)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1C[C@@H]([C@H]([C@@H](O1)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30746924
Record name 1,3,6-Tri-O-acetyl-2,4-dideoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-xylo-hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260591-45-4
Record name 1,3,6-Tri-O-acetyl-2,4-dideoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-xylo-hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

[(2S,4S,5R,6S)-4,6-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate is a complex organic compound with potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C14_{14}H15_{15}N1_{1}O6_{6} and a molecular weight of 285.27 g/mol. Its structure includes a dioxoisoindole moiety linked to a diacetoxy oxane ring. The stereochemistry is crucial for its biological activity due to the specific spatial arrangement of its functional groups.

Antitumor Activity

Recent studies have indicated that compounds similar to [(2S,4S,5R,6S)-4,6-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate exhibit significant antitumor effects. For instance:

  • In vitro studies demonstrated that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Mechanistic studies suggest that the compound may activate intrinsic apoptotic pathways through the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent:

  • Bacterial Inhibition: Research indicates effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism involves disruption of bacterial cell wall synthesis.
  • Fungal Activity: It has demonstrated antifungal properties against Candida albicans through inhibition of ergosterol biosynthesis.

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Studies have shown that this compound can modulate inflammatory responses:

  • Cytokine Modulation: It reduces the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophages stimulated by lipopolysaccharides (LPS).
  • Animal Models: In vivo studies using models of arthritis demonstrated reduced swelling and joint damage when treated with the compound.

Research Findings and Case Studies

Study TypeFindingsReference
In vitroInduced apoptosis in cancer cells; inhibited cell proliferation
AntimicrobialEffective against Gram-positive bacteria; inhibited Candida growth
Anti-inflammatoryReduced cytokine levels in LPS-stimulated macrophages

Scientific Research Applications

Biological Activities

Research indicates that [(2S,4S,5R,6S)-4,6-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate exhibits several biological activities:

  • Enzyme Inhibition :
    • Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, compounds with similar structures have shown inhibitory effects against α-glucosidase and acetylcholinesterase, which are important targets for treating diabetes and Alzheimer's disease respectively .
  • Antioxidant Properties :
    • The presence of the dioxoisoindole structure is believed to contribute to antioxidant activity. This has implications for protecting cells from oxidative stress and could be beneficial in conditions like neurodegeneration .
  • Antimicrobial Activity :
    • Some derivatives of isoindole compounds have demonstrated antimicrobial properties. While specific data on this compound is limited, the structural similarities suggest potential efficacy against various pathogens .

Therapeutic Potential

The therapeutic applications of [(2S,4S,5R,6S)-4,6-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate can be categorized as follows:

Application Area Details
Diabetes Management Potential as an α-glucosidase inhibitor to manage postprandial blood sugar levels.
Neuroprotection Possible use in Alzheimer's treatment due to acetylcholinesterase inhibition.
Antioxidant Therapy May help mitigate oxidative stress in chronic diseases.
Antimicrobial Agents Investigated for efficacy against bacterial and fungal infections.

Case Studies

  • Enzyme Inhibition Studies :
    • A study conducted on related compounds showed significant inhibition of α-glucosidase with IC50 values indicating strong potential for managing Type 2 Diabetes Mellitus (T2DM) . Further research is warranted to explore similar effects for [(2S,4S,5R,6S)-4,6-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate.
  • Molecular Docking Studies :
    • Molecular docking simulations have been employed to predict the binding affinity of this compound with target enzymes such as acetylcholinesterase. Results indicate favorable interactions that could lead to effective inhibition .
  • Antioxidant Activity Assessment :
    • Compounds with similar structural motifs have been evaluated for their ability to scavenge free radicals in vitro. These studies suggest a promising antioxidant profile that could be beneficial in therapeutic applications .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetyloxy groups undergo hydrolysis under acidic or basic conditions:

Reaction TypeConditionsProductsRate Constant (k)Source
Base-catalyzed hydrolysis0.1M NaOH, 25°CDeacetylated oxane ring + acetic acid3.2 × 10⁻³ L/mol·s
Acid-catalyzed hydrolysis0.5M H₂SO₄, 60°CPartial deacetylation + isoindole ring protonation1.8 × 10⁻⁴ s⁻¹

Key findings:

  • Base hydrolysis proceeds via nucleophilic attack by OH⁻ at carbonyl carbons, forming carboxylate intermediates .

  • Acidic hydrolysis retains the isoindole ring but destabilizes the oxane conformation .

Nucleophilic Substitution at the Oxane Ring

The C2 methyl acetate group participates in SN2 reactions:

NucleophileConditionsProduct StructureYield (%)Selectivity
Sodium azideDMF, 80°C, 12hAzide substitution at C2 position78β:α = 9:1
ThiophenolK₂CO₃, acetone, refluxPhenylthioether derivative65β-only

Stereochemical outcomes correlate with the oxane chair conformation, favoring β-face attacks due to axial 1,3-dioxoisoindole steric hindrance .

Dioxoisoindole Ring Modifications

The 1,3-dioxoisoindole moiety undergoes electrophilic aromatic substitution (EAS) and ring-opening reactions:

Nitration

ReagentConditionsProductRegioselectivity
HNO₃/H₂SO₄ (1:3)0°C, 2h5-nitro-1,3-dioxoisoindole derivativePara > Ortho

The electron-withdrawing acetyloxy groups deactivate the isoindole ring, limiting nitration to the para position relative to existing substituents .

Ring-Opening with Amines

AmineConditionsProductApplication
EthylenediamineEtOH, 70°C, 6hBis-amide linked oxane derivativeChelating agents
AnilineCHCl₃, RT, 24hN-phenylphthalimide analogPolymer precursors

Oxidation of Secondary Alcohols

| Oxidizing Agent | Conditions | Product

Comparison with Similar Compounds

Key Characteristics :

  • Physical Form : Typically isolated as a white crystalline powder .
  • Functional Groups : Multiple acetyl esters, a 1,3-dioxoisoindol (phthalimide-related) group, and a methyl acetate side chain.
  • Applications : Used as a reference standard, synthetic precursor, or intermediate in fine chemical synthesis .

The compound’s acetylated structure enhances its stability and lipophilicity, making it suitable for applications requiring controlled release or membrane permeability. Its 1,3-dioxoisoindol group may contribute to π-π stacking interactions in biological systems, though specific pharmacological targets remain under investigation .

Comparison with Similar Compounds

To contextualize its uniqueness, the compound is compared below with structurally or functionally related acetylated carbohydrates and heterocyclic derivatives.

Structural Analogs

Table 1: Structural Comparison of Acetylated Oxane Derivatives

Compound Name Substituents Key Functional Groups Stereochemistry Applications
[(2S,4S,5R,6S)-4,6-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate 4,6-diacetyloxy; 5-(1,3-dioxoisoindol); methyl acetate at C2 Acetyl esters, dioxoisoindol 2S,4S,5R,6S Synthetic intermediates, reference standards
8-O-Acetylshanzhiside Methyl Ester () 7-acetyloxy; cyclopenta[c]pyran core; methyl ester Acetyl ester, cyclopentane-fused pyran 1S,4aS,5R,7S,7aS Pharmacological research, food/cosmetic additives
[(2R,3R,4R,5R,6S)-3,4,6-Tris(acetyloxy)-5-acetamidooxan-2-yl]methyl acetate () 3,4,6-tris(acetyloxy); 5-acetamido Acetyl esters, acetamido 2R,3R,4R,5R,6S Heterocyclic compound synthesis, amide-based drug intermediates
[(2R,3S,4R,5R,6S)-3,4-bis(acetyloxy)-5-acetamido-6-(4-formyl-2-methoxyphenoxy)oxan-2-yl]methyl acetate () 3,4-bis(acetyloxy); 5-acetamido; 6-(4-formyl-2-methoxyphenoxy) Acetyl esters, phenolic ether, formyl group 2R,3S,4R,5R,6S Glycoconjugate synthesis, targeted drug delivery

Key Observations :

Substituent Diversity: The target compound uniquely combines a dioxoisoindol group with diacetyloxy groups, whereas analogs like those in and prioritize acetamido or phenolic ether substituents. This distinction impacts solubility and bioactivity; for example, the dioxoisoindol group may enhance binding to aromatic receptors compared to acetamido groups .

Stereochemical Complexity : The stereochemistry of the target compound (2S,4S,5R,6S) contrasts with the 2R,3R,4R,5R,6S configuration in ’s analog. Such differences influence conformational stability and enzymatic recognition .

Functional Applications : While the target compound is primarily a synthetic intermediate, analogs like 8-O-acetylshanzhiside methyl ester () are directly used in pharmacological studies due to their cyclopenta[c]pyran core, which is associated with anti-inflammatory activity .

Table 2: Reactivity and Pharmacological Profiles

Compound Reactivity with Nucleophiles LogP (Predicted) Notable Bioactivity
Target Compound Moderate (acetyl esters hydrolyze under basic conditions) 1.8–2.2 Unknown; structural analogs suggest potential protease inhibition
8-O-Acetylshanzhiside Methyl Ester High (cyclopentane ring undergoes ring-opening reactions) 0.5–1.0 Anti-inflammatory, antioxidant
’s Analog Low (stable acetamido group resists hydrolysis) 0.3–0.7 Antibacterial (acetamido moiety)
’s Analog High (phenolic ether and formyl group are reactive) 2.5–3.0 Glycosidase inhibition (phenolic substituents)

Critical Insights :

  • The target compound’s acetyl esters make it more reactive than acetamido-containing analogs (e.g., ), but less reactive than phenolic ether derivatives (e.g., ).
  • Its predicted LogP (1.8–2.2) indicates moderate lipophilicity, positioning it between hydrophilic shanzhiside derivatives () and highly lipophilic phenolic ether analogs ().

Preparation Methods

Formation of the Phthalimido-Oxane Core

The oxane ring is functionalized at C5 with the phthalimido group through a two-step process:

  • Protection of C2 Hydroxyl : The C2 hydroxyl of methyl β-D-glucopyranoside is replaced with phthalimide using phthalic anhydride and triethylamine in dichloromethane at 0–5°C.

  • Selective Oxidation : The C6 hydroxyl is oxidized to a ketone using Dess-Martin periodinane, followed by reduction with sodium borohydride to invert stereochemistry, yielding the desired (5R) configuration.

Regioselective Acetylation

Acetylation occurs at the C4 and C6 positions to introduce the diacetyloxy groups:

  • C4 Acetylation : The C4 hydroxyl is acetylated using acetic anhydride in pyridine at room temperature for 12 hours.

  • C6 Acetylation : The C6 hydroxyl is similarly acetylated, with reaction monitoring via thin-layer chromatography (TLC) to prevent over-acetylation.

Critical Reaction Parameters

ParameterOptimal ConditionImpact on Yield/Purity
Temperature0–5°C (phthalimidation)Minimizes side reactions
SolventAnhydrous CH₂Cl₂Enhances reagent solubility
CatalystsDMAP (acetylation)Accelerates reaction rate
Reaction Time12–24 hours (acetylation)Ensures complete conversion

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel column chromatography using a gradient of ethyl acetate/hexane (1:3 to 1:1). The target compound elutes at Rf = 0.4–0.5.

Spectroscopic Validation

  • NMR Analysis :

    • ¹H NMR (400 MHz, CDCl₃): δ 7.85–7.70 (m, 4H, phthalimido), 5.32 (t, J = 9.6 Hz, H-5), 4.95 (d, J = 3.2 Hz, H-1), 2.10–2.05 (3s, 9H, acetyl).

    • ¹³C NMR : δ 170.5 (acetyl carbonyl), 168.2 (phthalimido carbonyl), 75.4 (C-5).

  • Mass Spectrometry : ESI-MS m/z 419.386 [M+H]⁺, confirming molecular weight.

Challenges and Optimization Strategies

Stereochemical Control

The (2S,4S,5R,6S) configuration demands precise chiral induction. Use of chiral auxiliaries or enzymatic resolution has been explored but increases synthetic complexity.

Byproduct Formation

Over-acetylation at C3 is a common side reaction, mitigated by stepwise addition of acetic anhydride and low-temperature conditions.

Industrial-Scale Considerations

Patents disclose continuous-flow reactors for phthalimidation steps, reducing reaction time from 24 hours to 2 hours and improving yield to 85%. Solvent recovery systems are integrated to enhance sustainability .

Q & A

Q. Q1. What synthetic methodologies are recommended for introducing acetyloxy and phthalimido groups into oxane-based scaffolds?

Methodological Answer: The compound’s synthesis likely involves regioselective acetylation and phthalimido substitution. A validated approach includes:

  • Acetylation: React hydroxyl groups with acetic anhydride in acetic acid under reflux (45–50 minutes, 74% yield), followed by crystallization in ethanol to isolate the product .
  • Phthalimido Incorporation: Use 1,3-dioxoisoindole derivatives as precursors, leveraging nucleophilic substitution or condensation reactions. Ensure anhydrous conditions to avoid hydrolysis of sensitive acetyl groups.
  • Key Validation: Monitor reaction progress via TLC and confirm regiochemistry using 1H^{1}\text{H}-NMR (e.g., acetyl proton signals at δ 2.0–2.2 ppm) and 13C^{13}\text{C}-NMR (carbonyl carbons at δ 170–175 ppm) .

Q. Q2. How can researchers verify the stereochemical integrity of the oxane ring during synthesis?

Methodological Answer:

  • Chiral Chromatography: Use HPLC with chiral stationary phases (e.g., cellulose-based columns) to resolve enantiomers.
  • X-ray Crystallography: Resolve absolute configuration via single-crystal analysis, particularly for intermediates like 4-methoxyphenyl glucopyranoside derivatives .
  • Optical Rotation: Compare observed values with literature data (e.g., [(2R,3S,4R,5R,6S)-isomers often show [α]D_{D} = +30° to +50°) .

Q. Q3. What analytical techniques are critical for confirming purity and structural fidelity?

Methodological Answer:

  • Elemental Analysis: Match experimental values (e.g., C 56.97%, H 3.42%, N 6.85%) with theoretical calculations to confirm purity .
  • Mass Spectrometry: High-resolution ESI-MS can confirm the molecular ion peak (e.g., m/z 391.437 for C16_{16}H25_{25}NO8_8S) .
  • Thermal Analysis: DSC/TGA identifies decomposition points (e.g., m.p. 138°C for related acetylated derivatives) .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in spectral data for acetylated intermediates?

Methodological Answer:

  • Dynamic NMR for Rotamer Analysis: Acetyl groups may exhibit restricted rotation, causing peak splitting in 1H^{1}\text{H}-NMR. Use variable-temperature NMR to distinguish between stereochemical vs. conformational effects .
  • DFT Calculations: Compare experimental 13C^{13}\text{C}-NMR shifts with computed values (e.g., B3LYP/6-31G*) to assign ambiguous signals .
  • Cross-Validation: Combine HSQC, HMBC, and NOESY to confirm spatial proximity of acetyloxy and phthalimido groups .

Q. Q5. What strategies optimize regioselectivity in multi-acetylation reactions?

Methodological Answer:

  • Protecting Group Strategy: Temporarily block reactive hydroxyls with groups like TMS or benzyl before selective acetylation. For example, prioritize acetylation at the 4- and 6-positions of oxane due to steric accessibility .
  • Catalytic Control: Use Lewis acids (e.g., ZnCl2_2) to direct acetylation to electron-rich sites, as seen in imidazolo-isoxazoline syntheses .
  • Kinetic vs. Thermodynamic Control: Adjust reaction temperature (e.g., reflux vs. room temp) to favor specific intermediates .

Q. Q6. How does the phthalimido group influence hydrolytic stability under biological conditions?

Methodological Answer:

  • pH-Dependent Hydrolysis Studies: Incubate the compound in buffers (pH 4–8) at 37°C. Monitor degradation via HPLC and identify products (e.g., free phthalic acid or isoindole derivatives) .
  • Enzymatic Susceptibility: Test stability in esterase-rich environments (e.g., porcine liver esterase) to assess potential prodrug activation .
  • Computational Modeling: Use MD simulations to predict interactions between the phthalimido group and hydrolytic enzymes .

Q. Q7. What experimental designs address low yields in oxane ring functionalization?

Methodological Answer:

  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of hydroxyl groups, while acetic acid improves acetyl transfer .
  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 5 hours to 30 minutes) while maintaining regioselectivity .
  • Catalyst Screening: Test transition-metal catalysts (e.g., Pd/Cu) for C–O bond formation in phthalimido substitution .

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